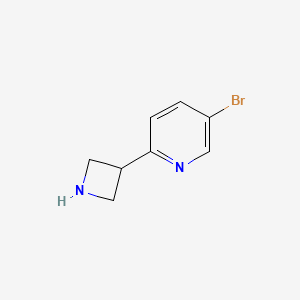

2-(Azetidin-3-yl)-5-bromopyridine

Description

2-(Azetidin-3-yl)-5-bromopyridine is a pyridine derivative featuring a 4-membered azetidine ring substituted at the 3-position and a bromine atom at the 5-position of the pyridine ring. Its molecular formula is C₈H₈BrN₂, with a molecular weight of 227.07 g/mol (unprotonated form). The compound is often utilized as a versatile scaffold in medicinal chemistry due to the azetidine ring’s conformational rigidity and the bromine atom’s electron-withdrawing properties, which enhance reactivity in cross-coupling reactions. The dihydrochloride salt form (CAS: 1388025-15-7) is commercially available for research purposes .

Properties

IUPAC Name |

2-(azetidin-3-yl)-5-bromopyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-7-1-2-8(11-5-7)6-3-10-4-6/h1-2,5-6,10H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAWGZDWSPQMKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . Another approach is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods

Industrial production methods for 2-(Azetidin-3-yl)-5-bromopyridine are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)-5-bromopyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in Suzuki–Miyaura cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide and lithium aluminum hydride are often used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines.

Oxidation and Reduction Reactions: Products include oxidized or reduced azetidine derivatives.

Coupling Reactions: Products include complex heterocyclic compounds.

Scientific Research Applications

2-(Azetidin-3-yl)-5-bromopyridine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)-5-bromopyridine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

2-(Azetidin-3-yloxy)-5-bromopyridine Hydrochloride

2-(Azepan-1-yl)-5-bromopyridin-3-amine

- Structure : Replaces the 4-membered azetidine with a 7-membered azepane ring and introduces an amine group at the pyridine’s 3-position.

- Molecular Weight : 270.17 g/mol (C₁₁H₁₅BrN₄) .

- Key Differences : Larger ring size increases conformational flexibility, which may enhance binding to larger enzyme pockets but reduce metabolic stability.

2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine

- Structure : Substitutes azetidine with a 6-membered piperidine ring protected by a Boc group.

- Molecular Weight : 341.24 g/mol (C₁₅H₂₁BrN₂O₂) .

- Key Differences : The Boc group enhances solubility in organic solvents, while the piperidine ring offers intermediate rigidity compared to azetidine and azepane.

Electronic and Functional Group Comparisons

2-Amino-5-bromo-3-hydroxypyridine

- Structure: Contains amino and hydroxyl groups instead of azetidine.

- Molecular Weight : 189.01 g/mol (C₅H₅BrN₂O) .

- Key Differences: The amino and hydroxyl groups enable strong hydrogen-bonding interactions, making this compound suitable for co-crystal formation . However, it lacks the azetidine’s strained ring, reducing its utility in strain-promoted reactions.

5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine

- Structure : Includes a trimethylsilyl-protected ethynyl group.

- Molecular Weight : 283.19 g/mol (C₁₀H₁₃BrN₂Si) .

- Key Differences : The ethynyl group facilitates click chemistry, a property absent in 2-(azetidin-3-yl)-5-bromopyridine.

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature |

|---|---|---|---|---|

| 2-(Azetidin-3-yl)-5-bromopyridine | C₈H₈BrN₂ | 227.07 | 1388025-15-7* | Azetidine ring, no linker |

| 2-(Azetidin-3-yloxy)-5-bromopyridine HCl | C₈H₁₀BrClN₂O | 265.53 | 1186234-53-6 | Ether linker, hydrochloride salt |

| 2-Amino-5-bromo-3-hydroxypyridine | C₅H₅BrN₂O | 189.01 | 39903-01-0 | Amino and hydroxyl groups |

| 2-[4-(Boc-amino)-1-piperidinyl]-5-bromopyridine | C₁₅H₂₁BrN₂O₂ | 341.24 | 622387-27-3 | Boc-protected piperidine |

*Dihydrochloride salt form.

Biological Activity

2-(Azetidin-3-yl)-5-bromopyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

- Molecular Formula : C8H9BrN2

- Molecular Weight : 215.07 g/mol

- CAS Number : 1260778-70-8

The biological activity of 2-(azetidin-3-yl)-5-bromopyridine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The azetidine ring provides a unique structural feature that allows the compound to fit into active sites, potentially leading to inhibition of key biochemical pathways.

Research indicates that the compound may act as an inhibitor of bacterial topoisomerases, which are crucial for DNA replication and transcription. This mechanism is similar to other known antibacterial agents that target these enzymes, leading to bacterial cell death and presenting a promising avenue for the development of new antibiotics.

Antibacterial Properties

Recent studies have highlighted the antibacterial potential of 2-(azetidin-3-yl)-5-bromopyridine and its derivatives. The compound has shown significant activity against various strains of bacteria, including multidrug-resistant organisms.

Table 1: Antibacterial Activity of 2-(Azetidin-3-yl)-5-bromopyridine

| Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | <0.25 µg/mL |

| Escherichia coli | <0.5 µg/mL |

| Klebsiella pneumoniae | 2 µg/mL |

These findings suggest that structural modifications can enhance the antibacterial efficacy of the compound, making it a valuable candidate for treating infections caused by resistant bacteria .

Case Studies

Several case studies have investigated the biological effects of azetidine derivatives, including 2-(azetidin-3-yl)-5-bromopyridine:

- Study on Antimicrobial Efficacy : A study evaluated various azetidine derivatives against resistant bacterial strains. The results indicated that specific modifications significantly increased antimicrobial activity and reduced MIC values.

- In Vivo Efficacy : In animal models, certain derivatives demonstrated promising results in treating infections caused by vancomycin-resistant Staphylococcus aureus. These studies are crucial for understanding the potential therapeutic applications of this compound in clinical settings.

Research Applications

2-(Azetidin-3-yl)-5-bromopyridine is being explored for various applications in medicinal chemistry:

- Drug Development : The compound is being investigated as a lead candidate for new antibiotic therapies.

- Enzyme Inhibition Studies : Its ability to inhibit specific enzymes makes it a subject of interest in drug design aimed at various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.